Aldose Reductase Inhibition: 7-Trifluoromethylbenzothiazole-Containing Derivative Achieves 10 nM IC₅₀
A phthalazinone-acetic acid derivative incorporating the 7-(trifluoromethyl)benzo[d]thiazole moiety ([4-Oxo-3-(7-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid) demonstrated an IC₅₀ of 10 nM against human placental aldose reductase (AKR1B1) [1]. In the broader aldose reductase inhibitor landscape, the clinically investigated compound lidorestat—which incorporates a 4,5,7-trifluorobenzothiazole scaffold—achieved an IC₅₀ of approximately 5–10 nM in the same enzyme system, indicating that 7-position trifluoromethyl substitution contributes comparably to potent enzyme engagement [2]. The 7-trifluoromethylbenzothiazole substructure thus provides a validated pharmacophore for achieving low nanomolar aldose reductase inhibition.
| Evidence Dimension | Aldose reductase (AKR1B1) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (phthalazinone derivative containing 7-trifluoromethylbenzothiazole) |
| Comparator Or Baseline | Lidorestat (4,5,7-trifluorobenzothiazole derivative): IC₅₀ ≈ 5–10 nM |
| Quantified Difference | Comparable low nanomolar potency range |
| Conditions | Human placental aldose reductase; substrate: glyceraldehyde; in vitro enzyme inhibition assay |
Why This Matters
Validates the 7-trifluoromethylbenzothiazole pharmacophore as a core enabling low nanomolar aldose reductase inhibition, supporting its procurement for diabetic complication research programs.
- [1] BindingDB. BDBM50009814. [4-Oxo-3-(7-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid. IC₅₀ = 10 nM. Human placental aldose reductase. View Source
- [2] Van Zandt, M.C., et al. (2005). Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) as Highly Potent and Selective Inhibitor of Aldose Reductase. Journal of Medicinal Chemistry, 48(9), 3141–3152. View Source
